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Compound of Interest

Compound Name: MRS 2500

Cat. No.: B1676837

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of MRS 2500, a potent
and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism
of action, quantitative pharmacological data, experimental protocols for its characterization, and
key signaling pathways.

Core Pharmacology of MRS 2500

MRS 2500, chemically identified as 2-lodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-
3',5'-bisphosphate, is a synthetic nucleotide analog designed for high affinity and stability.[1] It
functions as a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-
protein coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-
induced platelet aggregation.[2] The rigid methanocarba ring in its structure constrains the
molecule in a "North" conformation, which is favored by the P2Y1 receptor, contributing to its
high affinity and enhanced stability against ectonucleotidases.[1]

The primary physiological effect of MRS 2500 is the inhibition of platelet aggregation. By
blocking the P2Y1 receptor, it prevents the initial shape change and aggregation of platelets in
response to ADP.[1] This makes it a significant compound of interest for antithrombotic
therapies.[3] In vivo studies have demonstrated its strong antithrombotic activity in mice and
cynomolgus monkeys, where it effectively prevents thrombus formation with only a moderate
increase in bleeding time.[1][4][5]
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Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the

pharmacological profile of MRS 2500.

Parameter Value Species/System Reference
o o ) Recombinant Human
Binding Affinity (Ki) 0.78 nM
P2Y1 Receptor
Human P2Y1
0.79 nM Receptor (competition  [6]
with [3HJMRS2279)
Human P2Y1
1.2 nM (KD) Receptor (using [6]
[32P]MRS2500)
Rat Brain P2Y1
0.33 nM (KD) Receptor (using [6]

[32P]MRS2500)

Functional Potency
(IC50)

0.95 nM

ADP-induced human

platelet aggregation

[7]

0.49 pM

ADP-induced human
platelet aggregation in
PRP

[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological

findings. Below are protocols for two key assays used to characterize MRS 2500.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or KD) of MRS 2500 for the P2Y1

receptor.
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Objective: To quantify the affinity of MRS 2500 for the P2Y1 receptor using a radiolabeled
ligand.

Materials:

Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).[6]
Radioligand: [32P]MRS2500.[6]

Wash Buffer: 50 mM Tris-HCI, pH 7.4, 150 mM NacCl, 5 mM MgCiI2.

Incubation Buffer: 50 mM Tris-HCI, pH 7.4, 150 mM NacCl, 5 mM MgClI2, 0.1% BSA.
MRS 2500 (unlabeled) for competition binding.

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation: Prepare cell membranes from a system overexpressing the P2Y1
receptor.

Incubation: In a 96-well plate, combine the cell membranes (20-50 g protein), a fixed
concentration of the radioligand [32P]MRS2500 (e.g., 1 nM), and varying concentrations of
unlabeled MRS 2500.

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60
minutes) to allow binding to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester
to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically
bound radioligand.
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e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. The IC50 value is determined from this curve, and the Ki value is calculated
using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of MRS 2500 to inhibit ADP-induced platelet
aggregation.[2]

Objective: To determine the IC50 value of MRS 2500 for the inhibition of platelet aggregation.

Materials:

Freshly drawn human blood collected in citrate anticoagulant.

Platelet-Rich Plasma (PRP) or washed platelets.

ADP (adenosine diphosphate) solution.

MRS 2500 solutions at various concentrations.

Platelet aggregometer.[2]
Procedure:

o Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain
washed platelets, further centrifugation and resuspension steps are required.

e Pre-incubation: Pre-incubate the platelet suspension with various concentrations of MRS
2500 or vehicle control for a defined period (e.g., 10 minutes) at 37°C.

 Induction of Aggregation: Add a known concentration of ADP (e.g., 10 uM) to initiate platelet
aggregation.[2]
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o Measurement: Monitor the change in light transmission through the platelet suspension
using a platelet aggregometer as the platelets aggregate.[2]

o Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of
MRS 2500 compared to the control. The IC50 value is determined by plotting the percentage
of inhibition against the logarithm of the MRS 2500 concentration.[2]

Visualizations: Signaling Pathways and Workflows
P2Y1 Receptor Signaling Pathway and Inhibition by MRS
2500

The following diagram illustrates the intracellular signaling cascade initiated by ADP binding to
the P2Y1 receptor and the point of antagonism by MRS 2500.
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P2Y1 signaling and MRS 2500 inhibition.

Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps in performing a platelet aggregation assay to evaluate the
inhibitory effect of MRS 2500.
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Workflow for platelet aggregation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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